molecular formula C21H21N5O2 B12598033 N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea CAS No. 606105-32-2

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea

Cat. No.: B12598033
CAS No.: 606105-32-2
M. Wt: 375.4 g/mol
InChI Key: KXKQZBZEFBMACU-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with cyano, methyl, and methoxy groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea typically involves the reaction of 3-cyano-6-methylquinoline-2-amine with 2-chloro-N-(3-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea
  • N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide

Uniqueness

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

606105-32-2

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(3-methoxyphenyl)urea

InChI

InChI=1S/C21H21N5O2/c1-14-6-7-19-15(10-14)11-16(13-22)20(25-19)24-8-9-26(21(23)27)17-4-3-5-18(12-17)28-2/h3-7,10-12H,8-9H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

KXKQZBZEFBMACU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCN(C3=CC(=CC=C3)OC)C(=O)N)C#N

Origin of Product

United States

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